2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide
Description
2-[2-(2,4-Dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide is a synthetic heterocyclic compound featuring a thiophene core substituted at position 2 with a 2,4-dichlorophenoxyacetamido group, at position 3 with a carboxamide moiety, and at position 5 with a phenyl ring. The carboxamide and phenyl substituents enhance molecular interactions, such as hydrogen bonding and π-π stacking, which may influence solubility, stability, and target binding .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-12-6-7-15(14(21)8-12)26-10-17(24)23-19-13(18(22)25)9-16(27-19)11-4-2-1-3-5-11/h1-9H,10H2,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVBWCEIRLCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base, such as triethylamine, to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Ethyl 5-Cyano-4-[2-(2,4-Dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate
Core Structure : Pyrrole ring vs. thiophene in the target compound.
Substituents :
- Shared 2-(2,4-dichlorophenoxy)acetamido group.
- Pyrrole derivatives feature a cyano group and ethyl carboxylate at position 3, contrasting with the thiophene’s carboxamide. Properties:
- The pyrrole compound crystallizes in a monoclinic system (C2/c space group) with intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯O/N interactions, stabilizing its structure .
- The ethyl carboxylate may reduce polarity compared to the carboxamide, impacting bioavailability .
Activity : Pyrrole derivatives are explored for antimicrobial and pesticidal applications due to their hydrogen-bonding capacity .
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide
Core Structure : Thiophene ring, analogous to the target compound.
Substituents :
- Position 3 carboxamide retained.
- 4-Methylphenylimino and 2-chlorophenyl groups differ from the target’s phenyl and dichlorophenoxy groups. Properties:
- The imino group (C=N) introduces rigidity, affecting conformational flexibility compared to the target’s acetamido linker . Activity: Similar thiophene-carboxamide derivatives exhibit analgesic, anti-inflammatory, and antimicrobial activities .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The thiophene core in the target compound allows for planar stacking interactions, while pyrrole derivatives exhibit greater conformational diversity due to hydrogen bonding .
- Bioactivity Trends: The 2,4-dichlorophenoxy group is critical for herbicidal activity across analogs, but heterocyclic cores (thiophene/pyrrole) may mitigate mammalian toxicity compared to auxins .
- Synthetic Challenges : Introducing the carboxamide group requires precise reaction conditions (e.g., low-temperature acylation) to avoid side reactions, as seen in pyrrole derivative synthesis .
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